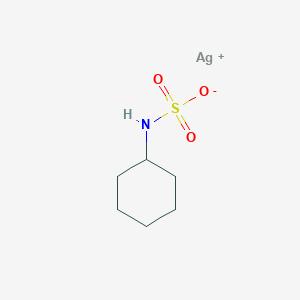

Silver cyclamate

説明

Silver cyclamate is a coordination compound formed by the interaction of silver ions with cyclamate ions. Cyclamate, a derivative of cyclohexylamine, is commonly used as an artificial sweetener. When combined with silver, the resulting compound exhibits unique properties that have garnered interest in various scientific fields .

特性

CAS番号 |

54005-61-7 |

|---|---|

分子式 |

C6H12AgNO3S |

分子量 |

286.10 g/mol |

IUPAC名 |

silver;N-cyclohexylsulfamate |

InChI |

InChI=1S/C6H13NO3S.Ag/c8-11(9,10)7-6-4-2-1-3-5-6;/h6-7H,1-5H2,(H,8,9,10);/q;+1/p-1 |

InChIキー |

AJVTWWKCZSXDMP-UHFFFAOYSA-M |

正規SMILES |

C1CCC(CC1)NS(=O)(=O)[O-].[Ag+] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: Silver cyclamate can be synthesized by reacting sodium cyclamate with silver nitrate. The reaction typically occurs in an aqueous medium, where the silver ions from silver nitrate replace the sodium ions in sodium cyclamate, forming silver cyclamate. The reaction can be represented as follows: [ \text{Na(C}6\text{H}{12}\text{NO}_3\text{S)} + \text{AgNO}_3 \rightarrow \text{Ag(C}6\text{H}{12}\text{NO}_3\text{S)} + \text{NaNO}_3 ]

Industrial Production Methods: Industrial production of silver cyclamate involves the same basic reaction but on a larger scale. The process requires precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the product .

化学反応の分析

Types of Reactions: Silver cyclamate undergoes various chemical reactions, including:

Oxidation: Silver cyclamate can be oxidized to form silver oxide and other by-products.

Reduction: The compound can be reduced back to its constituent ions under certain conditions.

Substitution: Silver ions in silver cyclamate can be replaced by other metal ions in a substitution reaction.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Metal salts like copper sulfate can facilitate substitution reactions.

Major Products Formed:

Oxidation: Silver oxide and cyclamate derivatives.

Reduction: Silver metal and cyclamate ions.

Substitution: New metal-cyclamate complexes

科学的研究の応用

Silver cyclamate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and studies.

Biology: Investigated for its potential antimicrobial properties.

Medicine: Explored for its use in wound dressings and antimicrobial coatings.

Industry: Utilized in the development of sensors and other analytical devices .

作用機序

The mechanism by which silver cyclamate exerts its effects is primarily through the release of silver ions. These ions interact with bacterial cell membranes, disrupting their structure and function, leading to cell death. The molecular targets include proteins and enzymes essential for bacterial survival. The pathways involved are primarily related to oxidative stress and membrane integrity .

類似化合物との比較

Sodium Cyclamate: A common artificial sweetener, less potent than silver cyclamate in terms of antimicrobial properties.

Silver Nitrate: A well-known antimicrobial agent, but lacks the sweetening properties of silver cyclamate.

Silver Sulfadiazine: Used in burn treatments, similar antimicrobial properties but different chemical structure.

Uniqueness: Silver cyclamate combines the antimicrobial properties of silver with the sweetening properties of cyclamate, making it unique among similar compounds. Its dual functionality allows for diverse applications in both medical and industrial fields .

Q & A

Q. How should researchers address discrepancies between experimental and computational structural data for silver cyclamate?

- Methodological Answer :

- Error Analysis : Quantify uncertainties in XRD (e.g., preferred orientation effects) and DFT (basis set limitations).

- Hybrid Approaches : Combine XRD with PDF (pair distribution function) analysis for amorphous phase detection.

- Publish Transparently : Disclose all refinement parameters and computational assumptions .

Q. What novel applications of silver cyclamate could be explored beyond its known roles?

- Methodological Answer :

- Antimicrobial Studies : Test efficacy against biofilm-forming bacteria (e.g., Pseudomonas aeruginosa) using microbroth dilution assays.

- Catalysis : Investigate AgC₆H₁₂NO₃S as a ligand in cross-coupling reactions (e.g., Suzuki-Miyaura).

- Sensor Development : Functionalize electrodes with silver cyclamate for heavy metal ion detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。